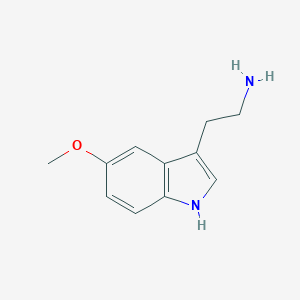
5-Methoxytryptamine
Vue d'ensemble
Description
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It has been shown to occur naturally in the body in low levels .
Synthesis Analysis
5-Methoxytryptamine is synthesized from 3-(2-iodoethyl)-5-methoxyindole by reaction with 1-methyl-benzylamine and subsequent catalytic debenzylation . It is also biosynthesized via the deacetylation of melatonin in the pineal gland .Molecular Structure Analysis
The molecular formula of 5-Methoxytryptamine is C11H14N2O . The molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 .Chemical Reactions Analysis
5-Methoxytryptamine is a nonselective 5-HT receptor agonist . It has no affinity for the 5-HT3 receptor . Its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .Physical And Chemical Properties Analysis
The molecular formula of 5-Methoxytryptamine is C11H14N2O . The molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 .Applications De Recherche Scientifique
Melatonin and 5-Methoxytryptamine in Human Physiology
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, has been a subject of extensive research since its discovery from bovine pineal gland extract in 1958. Studies highlight its diverse role in human physiology, including its involvement in regulation of various bodily functions, its synthesis, secretion, metabolism, and molecular mechanism of action at the cellular level. Significant progress has been made in understanding the physiological and clinical biology of melatonin, indicating the importance of 5-methoxytryptamine in these processes (Chowdhury, Sengupta, & Maitra, 2008).
Radioprotective Action
5-Methoxytryptamine (5-MT) has been studied for its potential radioprotective action. Research on its effects on haemopoietic stem cells suggests that 5-MT may have a radioprotective effect, which is not merely a simple dose-reduction effect. This highlights its potential application in medical fields where radiation exposure is a concern (Fehér, Gidáli, & Sztanyik, 1968).
Neuroscience and Neuropharmacology
Several studies in the field of neuroscience and neuropharmacology have focused on 5-MT. For instance, its role as an agonist of presynaptic 5-hydroxytryptamine autoreceptors modulating serotonin release in the central nervous system has been examined. Its biosynthesis and day-night rhythmicity in the pineal gland have been studied, offering insights into its neurochemical dynamics (Galzin, Eon, Esnaud, Lee, Pévet, & Langer, 1988).
Molecular Structure and Chemical Properties
Research has also been conducted on the molecular structure and chemical properties of 5-MT. For example, Fourier transform infrared spectra and molecular structure analysis of 5-MT have been performed to understand its antioxidant and radioprotective properties (Bayari & İde, 2003).
Influence on Hemodynamics
The effects of 5-MT on systemic and regional hemodynamics have been studied in rats. These studies indicate that 5-MT can impact arterial pressure, pulse, and blood flow in various vascular zones, suggesting its influence on cardiovascular physiology (Platonova & Medvedev, 1992).
Role in Neurotransmitter Regulation
5-MT's role in neurotransmitter regulation and its potential psychomimetic properties have been a subject of interest. Its impact on serotonin-containing neurons and comparison with other substances such as LSD have been explored, contributing to our understanding of its neuropharmacological effects (Montigny & Aghajanian, 1977).
Safety And Hazards
5-Methoxytryptamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Record name | 5-methoxytryptamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209638 | |
| Record name | 5-Methoxy-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methoxytryptamine | |
CAS RN |
608-07-1 | |
| Record name | 5-Methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYTRYPTAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxyindol-3-yl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxytryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 °C | |
| Record name | 5-Methoxytryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



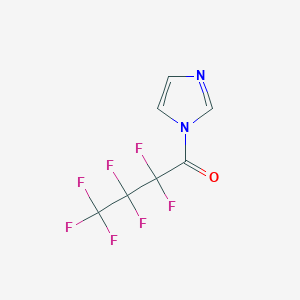
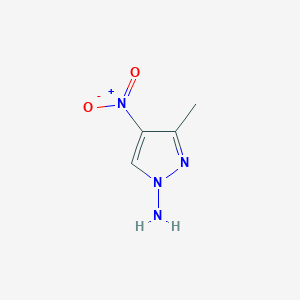


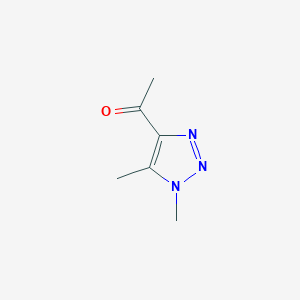
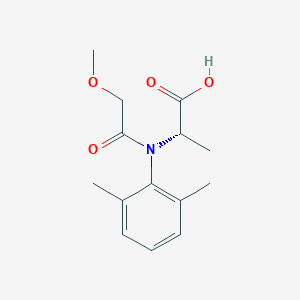
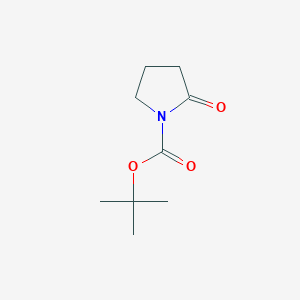
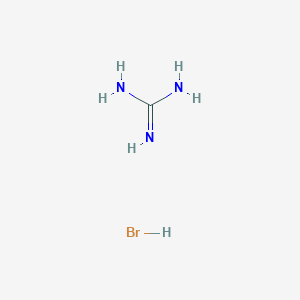
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
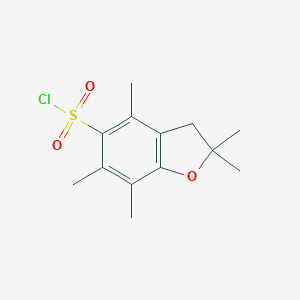
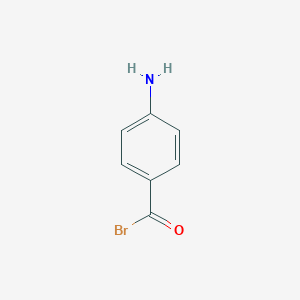
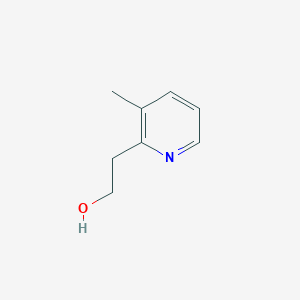
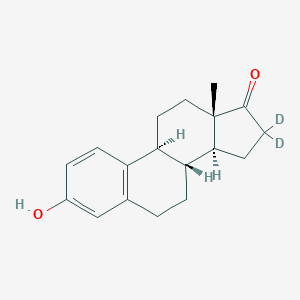
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)